![molecular formula C16H12ClN3 B14213653 4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole CAS No. 832724-03-5](/img/structure/B14213653.png)
4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole is a chemical compound with the molecular formula C16H12ClN3. It is a heterocyclic compound that contains both pyrimidine and carbazole moieties.
Méthodes De Préparation
The synthesis of 4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the reaction of hydrazonoyl halides with substituted benzimidazoles under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest it could interact with nucleic acids or proteins involved in cell signaling .
Comparaison Avec Des Composés Similaires
4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole can be compared with other similar compounds such as:
Pyrimido[4,5-b]quinolines: These compounds share a similar core structure but differ in their substituents and specific properties.
Benzanthracenes: These compounds have a similar polycyclic aromatic structure but lack the nitrogen atoms present in pyrimido[4,5-B]carbazole
The uniqueness of this compound lies in its specific combination of chloro and dimethyl substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
832724-03-5 |
|---|---|
Formule moléculaire |
C16H12ClN3 |
Poids moléculaire |
281.74 g/mol |
Nom IUPAC |
4-chloro-10,11-dimethylpyrimido[4,5-b]carbazole |
InChI |
InChI=1S/C16H12ClN3/c1-9-14-12(16(17)19-8-18-14)7-11-10-5-3-4-6-13(10)20(2)15(9)11/h3-8H,1-2H3 |
Clé InChI |
MMRBYBZFMYDBQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC3=C1N=CN=C3Cl)C4=CC=CC=C4N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B14213572.png)
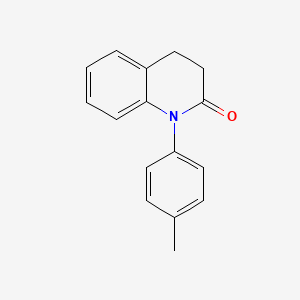
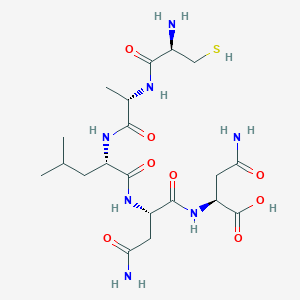
![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
![{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate](/img/structure/B14213600.png)
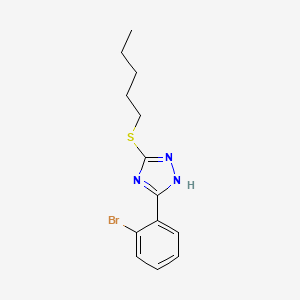
![1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B14213611.png)
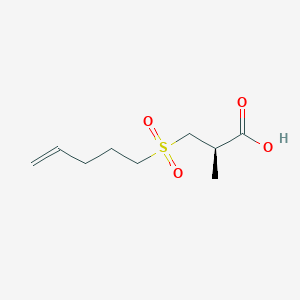

![Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-](/img/structure/B14213637.png)
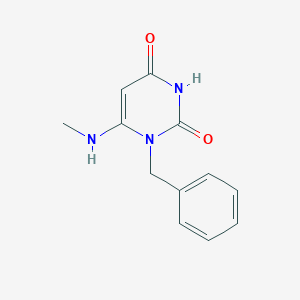
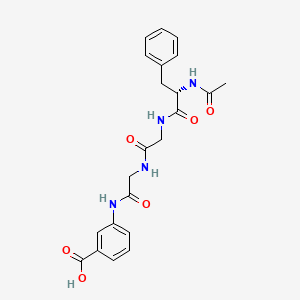
![4,4'-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2'-bipyridine](/img/structure/B14213644.png)

